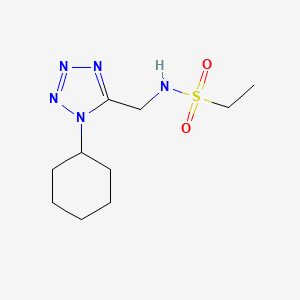

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of tetrazole derivatives, such as N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide, can be approached in eco-friendly ways . These methods often involve the use of water as a solvent, moderate conditions, non-toxic procedures, easy extractions, easy setup, and low cost . A solid-phase synthesis of a cyclic peptoid bearing (1H-tetrazol-5-yl)methyl as N-substituent has been developed employing the monomer approach .Molecular Structure Analysis

Tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes .Chemical Reactions Analysis

Tetrazoles, like N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide, can easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo exothermic reactions with reducing agents .Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and is odorless . It shows a melting point temperature at 155–157°C . Tetrazole dissolves in water, acetonitrile, etc .科学的研究の応用

Medicinal Chemistry: Drug Design and Synthesis

Tetrazole derivatives, such as N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide, are pivotal in medicinal chemistry due to their structural similarity to carboxylic acids, which allows them to mimic the biological activity of natural substances . They are often used in drug design as bioisosteres for carboxylic acid groups, which can improve the pharmacokinetic properties of therapeutic agents.

Pharmaceutical Applications: Active Pharmaceutical Ingredients (APIs)

The tetrazole ring is a common motif in pharmaceuticals, particularly in antihypertensive drugs like losartan and valsartan . The compound could serve as a precursor or an intermediate in the synthesis of APIs, leveraging its tetrazole group for biological activity.

Click Chemistry: Bioconjugation

Click chemistry, a term for a variety of chemical reactions used to quickly and reliably join molecules together, often employs tetrazoles due to their reactivity . This compound could be used in bioconjugation applications to attach drugs to targeting molecules or to modify biomolecules for study.

Peptide Mimetics: Peptoid Synthesis

Peptoids are peptide mimetics where the side chains are attached to the nitrogen atom of the peptide backbone rather than the alpha carbon. The tetrazole-containing compound could be used to introduce tetrazole as a side chain in peptoids, which may confer unique biological properties or enhance stability .

Material Science: Metal Binding and Catalysis

Tetrazoles are known to form stable complexes with metals, which can be useful in material science for catalysis or the construction of metal-organic frameworks (MOFs) . The subject compound could be involved in the synthesis of such materials due to its potential to act as a ligand.

Environmental Science: Analytical Reagents

In environmental science, tetrazole derivatives can be used as analytical reagents. Their ability to form complexes with various metals can be exploited in the detection and quantification of metal ions in environmental samples .

Agricultural Chemistry: Pesticide Development

The reactivity of tetrazoles also extends to applications in agricultural chemistry, where they can be used in the development of pesticides. Their structural versatility allows for the creation of compounds that can interact with biological targets in pests .

Biochemistry: DNA Synthesis

Dilute solutions of tetrazoles are used in the synthesis of DNA, where they act as catalysts for the formation of phosphodiester bonds during the automated synthesis of oligonucleotides . This compound could potentially be used in similar biochemical applications.

Safety and Hazards

On heating, tetrazoles decompose and emit toxic nitrogen fumes . They are burst vigorously on exposed to shock, fire, and heat on friction . Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks .

特性

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N5O2S/c1-2-18(16,17)11-8-10-12-13-14-15(10)9-6-4-3-5-7-9/h9,11H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKUFXARXZVPDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC1=NN=NN1C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)ethanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[(3R,4S)-4-hydroxy-5,5-dimethyloxolan-3-yl]carbamate](/img/structure/B2879342.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2879343.png)

![5-[(2-Fluorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2879348.png)

![1,3,3a,4,6,6a-Hexahydrofuro[3,4-c]pyrrol-5-yl-(5-bromopyridin-3-yl)methanone](/img/structure/B2879351.png)